molecular formula C11H15NO B3043887 (S)-2-Benzylmorpholine CAS No. 947687-18-5

(S)-2-Benzylmorpholine

Cat. No. B3043887
CAS RN: 947687-18-5
M. Wt: 177.24 g/mol
InChI Key: YZFCMGWCEXUGFX-NSHDSACASA-N
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Description

(S)-2-Benzylmorpholine, also known as 2-benzylmorpholine, is an organic compound that is widely used in a variety of scientific research applications. It is a cyclic amine, consisting of a benzyl group attached to a morpholine ring. It is a colorless liquid with a boiling point of 97-98 °C and a melting point of -51 °C. It is soluble in water and a variety of organic solvents. This compound has been studied for its use in a variety of research applications, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Pharmacological Applications

  • Chemokine Receptor Antagonists : (S)-2-Benzylmorpholine derivatives have been identified as potent CCR3 chemokine receptor antagonists, useful in treating asthma, allergic rhinitis, and other inflammatory diseases (Expert Opinion on Therapeutic Patents, 2004).

  • Inhibitors of Norepinephrine Transporter : Certain 2-substituted benzyl morpholines have been found to be effective inhibitors of the norepinephrine transporter, with potential implications for neurological disorders (Bioorganic & Medicinal Chemistry Letters, 2006).

Organic Chemistry and Synthesis

  • Synthesis of Appetite Suppressants : Alternate synthesis methods for (R)-2-benzylmorpholine, an appetite suppressant agent, have been developed, employing strategies like Sharpless asymmetric epoxidation (Tetrahedron Letters, 2016).

  • Synthesis of Pharmaceutical Intermediates : Efficient commercial synthesis methods for chiral 2-morpholine compounds, useful as pharmaceutical intermediates, have been developed (Organic Process Research & Development, 2009).

  • Ring-Opening Polymerization : Studies have been conducted on the ring-opening polymerization of 3-benzylmorpholine-2,5-dione, leading to the synthesis of poly(ester amides) potentially useful in drug delivery (Macromolecular Rapid Communications, 2022).

Materials Science and Other Applications

  • Extraction Solvent Applications : N-Formylmorpholine and its derivatives, closely related to (S)-2-Benzylmorpholine, have been studied for their effectiveness as extraction solvents in various industrial processes (The Journal of Chemical Thermodynamics, 2011).

  • Ionic Liquids Synthesis : Research has been conducted on synthesizing 4-benzyl-4-methylmorpholinium salts, a type of ionic liquid with potential applications in green chemistry (Green Chemistry, 2011).

properties

IUPAC Name

(2S)-2-benzylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFCMGWCEXUGFX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Benzylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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